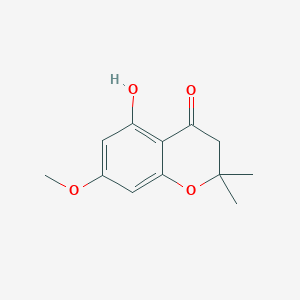

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

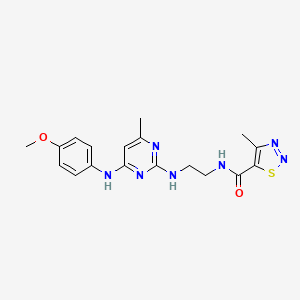

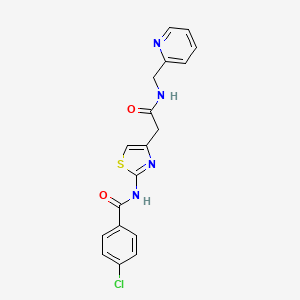

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a chemical compound with the molecular formula C12H14O4 . It is also known by other names such as 2,2-Dimethyl-5-hydroxy-7-methoxy-chromanone and 5-hydroxy-7-methoxy-2,2-dimethyl-chroman-4-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O4/c1-12(2)6-9(14)11-8(13)4-7(15-3)5-10(11)16-12/h4-5,13H,6H2,1-3H3 . This indicates that the compound has a chromen-4-one backbone with hydroxy and methoxy substituents, as well as two methyl groups attached to a carbon atom.Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is explored in pharmaceutical research for its potential therapeutic effects. The chroman-4-one scaffold is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Researchers are particularly interested in synthesizing novel analogs that can serve as lead compounds for drug development.

Antimicrobial Activity

While specific studies on 5-Hydroxy-7-methoxy-2,2-dimethylchroman-4-one are limited, related chromanone derivatives have demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents that could be effective against various bacterial and fungal strains .

Corrosion Inhibition

In the field of materials science, derivatives of chroman-4-one have been studied for their corrosion inhibition properties. These compounds can form a protective layer on metal surfaces, preventing or slowing down corrosion, which is crucial for extending the lifespan of metal-based structures .

Bioactivity Assays

Chroman-4-one derivatives are used in bioactivity assays to test their binding affinities and interactions with biological targets. This is essential in the early stages of drug discovery to identify compounds with high potential for further development .

Natural Product Synthesis

The chroman-4-one core is present in many natural products, and its derivatives are used as scaffolds for the synthesis of complex natural compounds. This is significant for the study of bioactive natural products and their applications in medicine .

Chemical Synthesis and Design

The compound serves as a building block in the chemical synthesis and design of novel compounds with desired properties. Its versatility allows chemists to modify its structure and create a variety of derivatives with specific functions .

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results . Standard safety procedures for handling chemical substances should always be followed. More detailed safety data might be available in the compound’s Material Safety Data Sheet (MSDS) or similar resources.

Eigenschaften

IUPAC Name |

5-hydroxy-7-methoxy-2,2-dimethyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-9(14)11-8(13)4-7(15-3)5-10(11)16-12/h4-5,13H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQRIDZIXLNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)

![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)